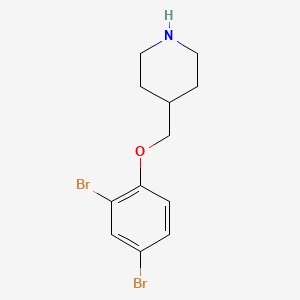

4-((2,4-Dibromophenoxy)methyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15Br2NO |

|---|---|

Molecular Weight |

349.06 g/mol |

IUPAC Name |

4-[(2,4-dibromophenoxy)methyl]piperidine |

InChI |

InChI=1S/C12H15Br2NO/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2 |

InChI Key |

JCFKLPCARGYMDU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1COC2=C(C=C(C=C2)Br)Br |

Origin of Product |

United States |

Modification of the Piperidine Nitrogen:the Secondary Amine of the Piperidine is a Prime Location for Derivatization.

N-Alkylation: The nitrogen can be alkylated using various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like K₂CO₃ in a solvent such as DMF or acetonitrile (B52724). researchgate.netgoogle.com This introduces a variety of substituents to probe steric and electronic effects.

N-Acylation: Reaction with acyl chlorides or anhydrides would yield N-acyl derivatives.

Reductive Amination: The piperidine (B6355638) nitrogen can be reacted with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form more complex N-substituted analogues. tandfonline.com

Modification of the Aromatic Ring:the Dibromophenoxy Moiety Can Be Altered to Investigate the Role of the Halogen Substituents.

Halogen Substitution Pattern: The bromine atoms can be moved to other positions (e.g., 2,6-dibromo; 3,5-dibromo; 2,5-dibromo) by starting with the corresponding isomeric dibromophenols.

Nature of Halogen: Analogues with different halogens (e.g., dichloro, difluoro) can be synthesized to study the effect of halogen size and electronegativity.

Other Substituents: Non-halogen substituents (e.g., methyl, methoxy, trifluoromethyl) could be introduced to explore a wider chemical space.

Modification of the Piperidine Ring and Linker:

Spectroscopic Characterization (e.g., High-Resolution NMR, Advanced Mass Spectrometry)

Spectroscopic techniques are fundamental for elucidating the molecular structure of organic compounds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy would be essential for confirming the connectivity of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine ring, the methylene (B1212753) bridge (-CH₂-), and the aromatic protons of the dibromophenoxy group. The chemical shifts, splitting patterns (multiplicity), and integration values would confirm the proton environments. For instance, the protons on the piperidine ring would typically appear in the aliphatic region (δ 1-3 ppm), while the aromatic protons would be found further downfield (δ 6-8 ppm).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The number of signals would correspond to the number of chemically non-equivalent carbons. The chemical shifts would differentiate between the sp³-hybridized carbons of the piperidine ring and the sp²-hybridized carbons of the aromatic ring.

2D NMR Techniques: Advanced two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the precise connectivity between protons and carbons, confirming the linkage between the piperidine, methyl, and dibromophenoxy fragments.

Advanced Mass Spectrometry (MS) is used to determine the compound's molecular weight and elemental composition, and to gain insight into its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula (C₁₂H₁₅Br₂NO), distinguishing it from other compounds with the same nominal mass. The characteristic isotopic pattern resulting from the two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

A hypothetical data table for the expected spectroscopic data is presented below.

| Analysis Type | Expected Data/Observations |

| ¹H NMR | Signals for piperidine ring protons, methylene bridge protons, and aromatic protons with appropriate chemical shifts and multiplicities. |

| ¹³C NMR | Signals corresponding to all unique carbon atoms in the aliphatic and aromatic regions. |

| HRMS (ESI-TOF) | Molecular ion peak [M+H]⁺ with an m/z value corresponding to the exact mass of C₁₂H₁₆Br₂NO⁺ and a characteristic isotopic pattern for two bromine atoms. |

Chromatographic Purity Assessment and Isomeric Resolution (e.g., LC-MS, GC-MS/MS)

Chromatographic methods are vital for assessing the purity of a compound and for separating it from starting materials, by-products, or isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for purity analysis. The compound would be passed through an HPLC (High-Performance Liquid Chromatography) column, and its retention time would be recorded. The eluent is then directed into a mass spectrometer, which confirms the identity of the peak corresponding to the target compound. The purity is typically determined by the area percentage of the main peak in the chromatogram. For related piperidine derivatives, reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) and water (often with additives like formic acid or ammonium (B1175870) acetate) are commonly used. nih.gov

Gas Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (GC-MS/MS): For compounds with sufficient volatility and thermal stability, GC-MS is an alternative. The compound is vaporized and separated in a gas chromatograph before detection by a mass spectrometer. GC-MS/MS, using a triple quadrupole instrument, allows for highly selective and sensitive analysis by monitoring specific fragmentation transitions (multiple reaction monitoring, MRM), which is particularly useful for detecting trace levels of impurities.

The table below outlines the typical application of these chromatographic techniques.

| Technique | Purpose | Typical Conditions |

| LC-MS | Purity assessment and identity confirmation. | Reversed-phase C18 column; Gradient elution with water/acetonitrile mixtures containing formic acid or other modifiers. |

| GC-MS/MS | Purity analysis and detection of volatile impurities. | Capillary column (e.g., DB-5ms); Temperature-programmed oven; Electron Ionization (EI) source; Multiple Reaction Monitoring (MRM) for impurity analysis. |

Crystallographic Analysis and Solid-State Structural Determination (e.g., X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.

A summary of the expected crystallographic findings is provided in the table below.

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the crystal lattice. |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Molecular Conformation | Confirmation of the piperidine ring's chair conformation; orientation (axial/equatorial) of the substituent. |

| Bond Lengths/Angles | Precise measurements for all bonds and angles within the molecule. |

| Intermolecular Interactions | Identification of hydrogen bonds or other non-covalent interactions in the crystal lattice. |

Structure Activity Relationship Sar Studies of 4 2,4 Dibromophenoxy Methyl Piperidine and Analogues

Impact of Substitutions and Modifications on the Piperidine (B6355638) Ring

The piperidine ring is a common scaffold in centrally active agents, and its substitution pattern is a key determinant of pharmacological activity. anadolu.edu.tr Modifications at the nitrogen atom and on the ring itself can drastically alter a compound's affinity and selectivity for biological targets.

Research into piperidine-based monoamine oxidase (MAO) inhibitors has shown that N-substitutions with small amino functional groups, such as N-propyl and N-diethyl groups, can lead to potent derivatives with higher activity than the parent compound, piperine (B192125). nih.gov In one series, substituting the piperidine nitrogen with a diethylamino group resulted in a compound with less selectivity for MAO-B compared to one with an n-butylamino group. nih.gov Furthermore, placing a methyl group at the 4-position of the piperidine ring produced high MAO-B inhibition. nih.gov

In a different class of compounds, 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, replacing a piperazine (B1678402) ring system with a piperidine ring was well-tolerated for binding at the dopamine (B1211576) transporter (DAT) and led to improved metabolic stability in rat liver microsomes. nih.gov For a series of antitrypanosomal agents, introducing unsaturation into the piperidine ring resulted in a tenfold increase in potency. dndi.org Conversely, replacing the piperidine with a morpholine (B109124) ring, while improving clearance, rendered the compound inactive. dndi.org

The introduction of rigidity into the piperidine ring through bridging has also been explored. In a series of P2Y14R antagonists, modifications with bridged structures like 2-azanorbornane and nortropane were found to preserve receptor affinity. nih.gov The added rigidity can help in modeling the binding interactions and may enhance drug-like properties by increasing the molecule's sp³ character. nih.gov

The table below summarizes the impact of various piperidine ring modifications on biological activity from different studies.

| Modification | Compound Series | Impact on Activity | Reference(s) |

| N-Substitution | Piperine Analogs (MAO Inhibitors) | Small amino groups (e.g., N-propyl, N-diethyl) increase MAO-B inhibitory activity. | nih.gov, acs.org |

| N-Substitution | 4-(m-OH phenyl) piperidines | N-methyl, allyl, and phenethyl groups lead to selective binding at opioid mu-receptors. | nih.gov |

| Ring Substitution | Piperine Analogs (MAO Inhibitors) | A 4-methyl substituent on the piperidine ring enhances MAO-B inhibition. | nih.gov |

| Ring Substitution | Chalcone-piperidine hybrids | Methyl substitution at the 2nd or 3rd position eliminates planarity, which may be important for interaction with biomolecules. | anadolu.edu.tr |

| Ring Modification | Azaindole-piperidine series | Introducing unsaturation (tetrahydropyridine) increases potency tenfold against T. cruzi. | dndi.org |

| Ring Replacement | Azaindole-piperidine series | Replacing piperidine with a morpholine ring results in loss of activity. | dndi.org |

| Ring Replacement | DAT Inhibitors | Replacing a piperazine ring with a piperidine ring improves metabolic stability while retaining DAT affinity. | nih.gov |

| Bridged Piperidines | P2Y14R Antagonists | Rigid, bridged piperidine moieties (e.g., 2-azanorbornane) preserve receptor affinity. | nih.gov |

Influence of Bromine Position and Substitution Patterns on the Phenoxy Moiety

The substitution pattern on the phenoxy ring, particularly with halogens like bromine, is a critical factor influencing the biological activity of phenoxymethylpiperidine derivatives. The position and nature of these substituents can modulate binding affinity and selectivity for various transporters and receptors.

While direct SAR studies on 4-((2,4-Dibromophenoxy)methyl)piperidine are not extensively detailed in the provided literature, related studies on similar scaffolds provide valuable insights. For instance, in a series of piperidine derivatives designed as inhibitors of MenA from Mycobacterium tuberculosis, a 4-bromophenyl analog demonstrated potent inhibition of both the enzyme and mycobacterial growth. nih.gov Notably, the corresponding 3-bromo derivative showed remarkably similar inhibitory potencies, suggesting that the meta-position is also a favorable site for bromine substitution in that particular scaffold. nih.gov

In the context of monoamine transporter inhibitors, halogen substitution is a well-established strategy for enhancing potency. A study on threo-methylphenidate analogs found that compounds with electron-withdrawing substituents, such as fluorine, chlorine, and bromine, at the meta- and para-positions of the phenyl ring tended to have increased binding potency at the dopamine transporter. wikipedia.org This suggests that the electron-withdrawing nature of bromine at the 2- and 4-positions of the phenoxy ring in this compound likely contributes significantly to its activity.

Furthermore, research on citalopram (B1669093) derivatives highlighted the importance of a fluorine substituent on the phenyl ring for influencing the allosteric effect at the serotonin (B10506) transporter (SERT), indicating that halogens can play a key role in fine-tuning interactions with binding sites. nih.gov

The table below illustrates the influence of halogen substitutions on the phenyl/phenoxy moiety in various classes of compounds.

| Compound Series | Substitution | Position | Observed Effect | Reference(s) |

| MenA Inhibitors | Bromo | 4- (para) | Potent inhibition of MenA and mycobacterial growth. | nih.gov |

| MenA Inhibitors | Bromo | 3- (meta) | Potent inhibition, similar to the 4-bromo analog. | nih.gov |

| MenA Inhibitors | Chloro | 4- (para) | Potency comparable to the lead compound. | nih.gov |

| MenA Inhibitors | Fluoro | 4- (para) | Lowest potency among the para-substituted analogs. | nih.gov |

| Methylphenidate Analogs | Fluoro, Chloro, Bromo | meta, para | Increased binding potency at the dopamine transporter. | wikipedia.org |

| Citalopram Analogs | Fluoro | N/A | Influences the allosteric effect at the serotonin transporter (SERT). | nih.gov |

Conformational Analysis and Stereochemical Contributions to Biological Activity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of piperidine-based molecules are fundamental to their interaction with chiral biological targets like receptors and transporters. acs.org The introduction of chiral centers can lead to stereoisomers (enantiomers and diastereomers) that exhibit vastly different pharmacological profiles. nih.gov

Conformational preference also plays a crucial role. In a series of 4-(m-OH phenyl)-piperidines, it was found that the orientation of the phenyl group relative to the piperidine ring dictates the type of opioid activity. nih.gov Binding in the preferred phenyl axial conformation was associated with meperidine-like agonism, while binding of the higher-energy phenyl equatorial conformation resulted in antagonism for some analogs. nih.gov This highlights how subtle energy differences between conformations can translate into opposing biological effects.

The importance of chirality is further underscored by research showing that increasing molecular complexity by adding chiral centers can result in more potent and selective inhibitors. nih.gov By synthesizing and testing individual stereoisomers, it is possible to fine-tune the activity towards specific targets, creating highly selective pharmacological tools. nih.gov

The following table summarizes the stereochemical effects on the activity of piperidine derivatives.

| Compound Series | Stereoisomers | Biological Activity Profile | Reference(s) |

| 3,4-disubstituted piperidines | (-)-cis | DAT/NET selective | acs.org, nih.gov |

| 3,4-disubstituted piperidines | (-)-trans | SERT or SERT/NET selective | acs.org, nih.gov |

| 3,4-disubstituted piperidines | (+)-cis | SERT or SERT/NET selective | acs.org, nih.gov |

| 4-(m-OH phenyl)-piperidines | Phenyl axial conformer | Opioid mu-receptor agonism | nih.gov |

| 4-(m-OH phenyl)-piperidines | Phenyl equatorial conformer | Opioid mu-receptor antagonism | nih.gov |

Computational Approaches to SAR Elucidation (e.g., Quantitative Structure-Activity Relationships - QSAR)

Computational chemistry provides powerful tools to understand and predict the biological activity of molecules, complementing experimental SAR studies. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the chemical structure of compounds with their activity through mathematical equations. nih.gov

QSAR studies on piperidine derivatives have successfully identified key molecular descriptors that govern their activity. For a series of furan-pyrazole piperidine derivatives with inhibitory activity against the Akt1 enzyme, a robust QSAR model was developed using 3D and 2D autocorrelation descriptors selected by a genetic algorithm. nih.gov The statistical significance of the model (r²: 0.742-0.832) indicated a strong predictive capability. nih.gov

In another study on piperine analogs acting as bacterial efflux pump inhibitors, a QSAR model was generated that identified three critical descriptors: the partial negative surface area, the area of the molecular shadow in the XZ plane, and the heat of formation. nih.gov This model, which had a high statistical correlation (r²=0.962), indicated that increasing the exposed partial negative surface area enhances inhibitory activity, while a larger molecular shadow is detrimental. nih.gov

Beyond QSAR, other computational methods like molecular docking are used to visualize and analyze the binding of ligands to their protein targets. In the development of 2,4-diaminopyrimidine (B92962) analogues as CDK9 inhibitors, molecular docking was used to confirm that the designed compounds bound directly to the target enzyme, helping to explain their mechanism of action at a molecular level. nih.gov Similarly, molecular modeling of P2Y14R antagonists based on a homologous receptor structure helped to predict favorable binding interactions and guide the selection of chemical moieties to enhance affinity. nih.gov These computational approaches are vital for rational drug design, allowing for the prioritization of synthetic targets and the generation of hypotheses about drug-receptor interactions.

Molecular Pharmacology and Biochemical Interactions of 4 2,4 Dibromophenoxy Methyl Piperidine

In Silico Drug Discovery and Design Methodologies for 4 2,4 Dibromophenoxy Methyl Piperidine

Molecular Docking Simulations for Target Identification and Ligand Binding Predictions

Currently, there are no specific molecular docking studies for 4-((2,4-Dibromophenoxy)methyl)piperidine in the public domain. This technique is instrumental in predicting the preferred binding orientation of a ligand to a macromolecular target. For other piperidine (B6355638) derivatives, molecular docking has been successfully used to identify potential protein targets and elucidate binding interactions. For instance, studies on other piperidine-containing compounds have used docking to predict their affinity for targets like acetylcholinesterase and sigma receptors, providing insights into their potential therapeutic applications. A similar approach for this compound would be a critical first step in identifying its biological targets.

Molecular Dynamics Simulations for Ligand-Protein Interaction Stability and Conformational Changes

No molecular dynamics (MD) simulation studies have been published specifically for this compound. MD simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into the stability of the interaction and any conformational changes that may occur upon binding. For related piperidine compounds, MD simulations have been employed to validate docking results and to understand the dynamic nature of the binding, which is crucial for the rational design of more potent and selective analogs.

Homology Modeling and Computational Prediction of Target Protein Structures

The application of homology modeling in the context of this compound is contingent on the identification of a biological target. As no such target has been publicly disclosed, there are no instances of homology modeling being used for this compound. In cases where the three-dimensional structure of a target protein is unknown, homology modeling can be used to generate a reliable model based on the sequence similarity to proteins with known structures. This would be a necessary step if a novel target for this compound is identified for which no experimental structure exists.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

There is no published research on pharmacophore modeling or virtual screening centered around this compound. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. A pharmacophore model derived from this compound, once its activity is known, could be used to screen large compound libraries virtually to identify novel scaffolds with potentially similar or improved biological activity.

De Novo Computational Design of Advanced Derivatives

The de novo design of advanced derivatives of this compound has not been reported. This computational technique involves the design of novel molecules from scratch or by modifying an existing scaffold to optimize its binding affinity and other properties for a specific biological target. This would be a subsequent step in the drug discovery pipeline, following the identification and validation of a biological target and a clear understanding of the structure-activity relationship of the parent compound.

In Vitro Metabolic Pathway Investigations of 4 2,4 Dibromophenoxy Methyl Piperidine

Identification and Characterization of Phase I Metabolites

Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. For 4-((2,4-Dibromophenoxy)methyl)piperidine, several Phase I metabolic reactions can be anticipated.

The piperidine (B6355638) moiety is a common site for metabolic oxidation. frontiersin.org Hydroxylation of the piperidine ring at positions 3 or 4 would lead to the formation of hydroxylated metabolites. Further oxidation of these secondary alcohol metabolites could yield the corresponding ketones. Another potential metabolic route for piperidine-containing compounds is ring-opening, although this is generally a less common pathway.

The dibromophenoxy group may also undergo metabolic changes. Aromatic hydroxylation, where a hydroxyl group is added to the phenyl ring, is a possibility, though the presence of two bromine atoms might sterically hinder this reaction or direct the hydroxylation to a specific position. It is also conceivable, though less likely for aromatic bromines, that dehalogenation could occur.

The ether linkage is another potential site for metabolism. O-dealkylation would cleave the molecule, yielding 2,4-dibromophenol (B41371) and 4-(hydroxymethyl)piperidine. The latter could then be further oxidized to 4-piperidinecarboxylic acid.

A summary of the proposed Phase I metabolites is presented in the table below.

| Proposed Metabolite | Metabolic Reaction | Anticipated Molecular Formula |

| 4-((2,4-Dibromophenoxy)methyl)-3-hydroxypiperidine | Piperidine C-Hydroxylation | C₁₂H₁₅Br₂NO₂ |

| 4-((2,4-Dibromophenoxy)methyl)-4-hydroxypiperidine | Piperidine C-Hydroxylation | C₁₂H₁₅Br₂NO₂ |

| 4-((2,4-Dibromophenoxy)methyl)-3-oxopiperidine | Oxidation of secondary alcohol | C₁₂H₁₃Br₂NO₂ |

| 4-((2,4-Dibromophenoxy)methyl)-4-oxopiperidine | Oxidation of secondary alcohol | C₁₂H₁₃Br₂NO₂ |

| 2,4-Dibromophenol | O-Dealkylation | C₆H₄Br₂O |

| 4-(Hydroxymethyl)piperidine | O-Dealkylation | C₆H₁₃NO |

| 4-Piperidinecarboxylic acid | Oxidation of primary alcohol | C₆H₁₁NO₂ |

Identification and Characterization of Phase II Metabolites

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating their excretion. These reactions are catalyzed by transferase enzymes.

The primary sites for Phase II conjugation on this compound would be the hydroxyl groups introduced during Phase I metabolism. Glucuronidation, the conjugation with glucuronic acid catalyzed by UDP-glucuronosyltransferases (UGTs), is a major Phase II pathway. The hydroxylated metabolites of the piperidine ring and the phenolic metabolite (2,4-dibromophenol) would be prime substrates for glucuronide conjugation.

Sulfation, the conjugation with a sulfonate group catalyzed by sulfotransferases (SULTs), is another possible Phase II reaction, competing with glucuronidation for the same hydroxylated metabolites. The resulting sulfate (B86663) conjugates are also highly water-soluble.

| Proposed Metabolite | Conjugation Reaction | Phase I Precursor |

| 4-((2,4-Dibromophenoxy)methyl)-3-hydroxypiperidine glucuronide | Glucuronidation | 4-((2,4-Dibromophenoxy)methyl)-3-hydroxypiperidine |

| 4-((2,4-Dibromophenoxy)methyl)-4-hydroxypiperidine glucuronide | Glucuronidation | 4-((2,4-Dibromophenoxy)methyl)-4-hydroxypiperidine |

| 2,4-Dibromophenol glucuronide | Glucuronidation | 2,4-Dibromophenol |

| 4-((2,4-Dibromophenoxy)methyl)-3-hydroxypiperidine sulfate | Sulfation | 4-((2,4-Dibromophenoxy)methyl)-3-hydroxypiperidine |

| 4-((2,4-Dibromophenoxy)methyl)-4-hydroxypiperidine sulfate | Sulfation | 4-((2,4-Dibromophenoxy)methyl)-4-hydroxypiperidine |

| 2,4-Dibromophenol sulfate | Sulfation | 2,4-Dibromophenol |

Elucidation of Enzyme Systems Responsible for Metabolism (e.g., Cytochrome P450 Isoforms, Conjugating Enzymes)

The cytochrome P450 (CYP) enzymes are the principal catalysts of Phase I drug metabolism. nih.gov While the specific isoforms responsible for the metabolism of this compound have not been identified, inferences can be drawn from studies of other piperidine-containing compounds. CYP3A4 and CYP2D6 are frequently involved in the metabolism of such molecules. nih.govdoi.org Therefore, it is plausible that these isoforms, along with others such as CYP2C9 and CYP2C19, could catalyze the hydroxylation and O-dealkylation reactions. doi.org

For Phase II reactions, UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) would be the responsible enzyme families. Specific isoforms within these families would catalyze the conjugation of glucuronic acid and sulfate to the hydroxylated metabolites, respectively.

Assessment of Metabolic Stability in Preclinical In Vitro Models (e.g., Liver Microsomes, Hepatocytes)

The metabolic stability of a compound is a measure of its susceptibility to metabolism and is a key parameter in predicting its in vivo half-life and clearance. springernature.com This is typically assessed using in vitro models such as liver microsomes and hepatocytes. nih.govnuvisan.com

Liver Microsomes: These are subcellular fractions that contain a high concentration of CYP enzymes and UGTs, making them a standard tool for evaluating Phase I and some Phase II metabolism. researchgate.net Incubating this compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYPs) would allow for the determination of its intrinsic clearance by monitoring the rate of disappearance of the parent compound over time. researchgate.net

Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters, offering a more comprehensive model of hepatic metabolism. researchgate.net Experiments with suspended or plated hepatocytes would provide a more complete picture of the metabolic fate of this compound, including the formation of both Phase I and Phase II metabolites. researchgate.net

The metabolic stability would be quantified by parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com A high metabolic stability (long half-life, low clearance) would suggest that the compound is less likely to be rapidly eliminated from the body via metabolism.

Proposed Metabolic Pathways and Transformation Networks

Based on the foregoing discussion, a metabolic network for this compound can be proposed. The primary routes of Phase I metabolism are likely to be hydroxylation of the piperidine ring and O-dealkylation of the ether linkage. The resulting hydroxylated metabolites can then undergo Phase II conjugation with glucuronic acid or sulfate.

Initial Oxidation: this compound is oxidized by CYP enzymes to form various hydroxylated metabolites on the piperidine ring or is cleaved at the ether bond to yield 2,4-dibromophenol and a piperidine fragment.

Secondary Oxidation: The hydroxylated piperidine metabolites may be further oxidized to the corresponding ketones.

Conjugation: The hydroxylated metabolites and the phenolic metabolite are conjugated by UGTs and SULTs to form glucuronide and sulfate adducts, which are readily excretable.

This proposed network highlights the key biotransformations that this compound is likely to undergo in an in vitro setting. Experimental verification using techniques such as high-performance liquid chromatography coupled with mass spectrometry (LC-MS) would be necessary to confirm the identity of these metabolites and the enzymes responsible for their formation. springernature.com

Future Directions and Advanced Research Perspectives for Dibromophenoxy Piperidine Derivatives

Exploration of Uncharted Biological Activities and Therapeutic Avenues

The established pharmacological profile of dibromophenoxy piperidine (B6355638) derivatives as potent antagonists of the histamine (B1213489) H3 receptor and inhibitors of serotonin (B10506) and norepinephrine (B1679862) reuptake provides a solid foundation for venturing into uncharted therapeutic territories. The unique combination of functionalities within these molecules suggests a potential for polypharmacology, which could be harnessed for complex diseases.

Future research is anticipated to delve into the following areas:

Neurodegenerative and Neuropsychiatric Disorders: Beyond the current focus, the modulatory effects on key neurotransmitter systems could be explored for conditions like Parkinson's disease, anxiety disorders, and schizophrenia. The interplay between histaminergic, serotonergic, and noradrenergic pathways is crucial in the pathophysiology of these complex disorders.

Pain Management: The involvement of the targeted neurotransmitter systems in pain signaling pathways presents an opportunity for the development of novel analgesics. This is particularly relevant for neuropathic pain, where current treatment options are often limited in efficacy.

Metabolic Disorders: The histamine H3 receptor is known to play a role in the regulation of food intake and energy expenditure. This opens up the possibility of investigating dibromophenoxy piperidine derivatives for the treatment of obesity and related metabolic syndromes.

Inflammatory and Immune-Related Conditions: The immunomodulatory functions of the histaminergic system are well-documented. Future studies could assess the potential of these compounds in conditions such as allergic rhinitis and asthma, where histamine plays a central role.

A summary of the explored and potential therapeutic applications is presented in the table below.

| Therapeutic Area | Current/Explored Applications | Potential Future Applications |

| Neurological Disorders | Alzheimer's Disease, ADHD | Parkinson's Disease, Schizophrenia, Anxiety Disorders |

| Pain Management | Neuropathic Pain | |

| Metabolic Disorders | Obesity, Metabolic Syndrome | |

| Inflammatory Conditions | Allergic Rhinitis, Asthma |

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of dibromophenoxy piperidine derivatives has traditionally relied on multi-step sequences. However, the demand for libraries of diverse analogues for structure-activity relationship (SAR) studies necessitates the development of more efficient and sophisticated synthetic methodologies.

Key areas for future synthetic development include:

Catalytic C-H Activation: The direct functionalization of the piperidine ring and the aromatic core through C-H activation would represent a significant advancement. This would streamline the synthesis of novel analogues by avoiding lengthy pre-functionalization steps.

Flow Chemistry: The implementation of continuous flow technologies can offer improved reaction control, enhanced safety, and the potential for rapid library synthesis. This is particularly advantageous for reactions that are difficult to scale up in traditional batch processes.

Stereoselective Synthesis: The development of catalytic asymmetric methods to control the stereochemistry of the piperidine ring and any adjacent stereocenters is crucial. This will allow for the synthesis of enantiomerically pure compounds, which is often critical for pharmacological activity and reducing off-target effects.

Late-Stage Functionalization: The ability to introduce chemical modifications at a late stage in the synthetic sequence is highly desirable for the rapid generation of diverse analogues from a common intermediate. This can be achieved through the development of chemoselective functionalization reactions.

The following table summarizes the comparison between traditional and advanced synthetic strategies.

| Synthetic Aspect | Traditional Approaches | Advanced Strategies |

| Efficiency | Multi-step, often low overall yield | Fewer steps, higher efficiency through catalysis and flow chemistry |

| Diversity | Limited by starting material availability | Greater diversity through late-stage functionalization and C-H activation |

| Stereocontrol | Often reliant on chiral pool or resolution | Catalytic asymmetric synthesis for precise stereocontrol |

| Scalability | Can be challenging and hazardous | Improved scalability and safety with flow chemistry |

Integration of Multi-Omics Data for Comprehensive Preclinical Understanding

A deep and comprehensive understanding of the biological effects of dibromophenoxy piperidine derivatives requires a systems-level approach. The integration of various "omics" technologies can provide a holistic view of the molecular changes induced by these compounds.

Genomics and Transcriptomics: RNA sequencing (RNA-Seq) can be employed to analyze the global changes in gene expression in response to treatment with these compounds. This can help to identify novel biological pathways and off-target effects that are not apparent from traditional pharmacological assays.

Proteomics: Quantitative proteomics techniques, such as mass spectrometry-based approaches, can be used to study the changes in protein expression and post-translational modifications. This can provide insights into the downstream signaling pathways affected by the compounds.

Metabolomics: The analysis of the metabolome can reveal changes in endogenous metabolite levels, providing a functional readout of the cellular response to the compound. This can be particularly useful for understanding the effects on metabolic pathways.

By integrating data from these different omics layers, a more complete picture of the mechanism of action and potential toxicities of dibromophenoxy piperidine derivatives can be constructed. This multi-omics approach will be invaluable for de-risking candidates in the preclinical phase and for identifying predictive biomarkers of efficacy and safety.

Application in Chemical Probe Development for Biological Systems

Well-characterized molecules with high potency and selectivity are invaluable tools for dissecting complex biological processes. Dibromophenoxy piperidine derivatives, with their specific interactions with key neurotransmitter systems, are prime candidates for development as chemical probes.

To be effective as a chemical probe, a compound should ideally possess the following characteristics:

High Potency and Selectivity: The probe should interact with its intended target at low concentrations and have minimal off-target effects.

Known Mechanism of Action: A clear understanding of how the probe interacts with its target is essential for interpreting experimental results.

Cellular Permeability: For studying intracellular targets, the probe must be able to cross the cell membrane.

Availability of a Negative Control: An inactive analogue of the probe is crucial for distinguishing specific on-target effects from non-specific or off-target effects.

The development of dibromophenoxy piperidine-based chemical probes would enable researchers to investigate the physiological and pathophysiological roles of the histamine H3 receptor, as well as the serotonin and norepinephrine transporters, with high temporal and spatial resolution. These probes could be used in a wide range of applications, from basic neuroscience research to target validation in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.